Monobenzoate Metabolite of 1,3-PrDB Biodegrades 13× Faster Than That of Commercial Dipropylene Glycol Dibenzoate (D(PG)DB)
In an aerated bioreactor containing resting Rhodococcus rhodochrous cells grown on hexadecane, at a substrate concentration of 0.4 g/L, the monobenzoate released from microbial hydrolysis of 1,3-propanediol dibenzoate (1,3-PrDB) was degraded approximately 13 times more rapidly than the monobenzoate released from the commercial plasticizer dipropylene glycol dibenzoate (D(PG)DB). The monobenzoate of the similarly structured 2,2-methyl-propyl-1,3-propanediol dibenzoate was degraded approximately 4 times faster than D(PG)DB monobenzoate, underscoring the specific advantage of the linear trimethylene backbone [1].
| Evidence Dimension | Relative biodegradation rate of monobenzoate metabolite |
|---|---|
| Target Compound Data | 1,3-PrDB monobenzoate degraded ~13× faster than D(PG)DB monobenzoate |
| Comparator Or Baseline | Dipropylene glycol dibenzoate (D(PG)DB) monobenzoate (relative rate = 1×); 2,2-methyl-propyl-1,3-propanediol dibenzoate monobenzoate (4× faster) |
| Quantified Difference | 13-fold increase over D(PG)DB monobenzoate |
| Conditions | Aerated bioreactor, resting Rhodococcus rhodochrous cells, hexadecane-grown, 0.4 g/L substrate, Monod-type kinetic model |
Why This Matters
Rapid and complete metabolite degradation directly addresses the regulatory concern of persistent breakdown products, making 1,3-PrDB a more environmentally compatible candidate for applications where plasticizer leaching and subsequent environmental release are anticipated.
- [1] Kermanshahi pour, A., Roy, R., Cooper, D. G., Maric, M., & Nicell, J. A. (2013). Biodegradation kinetics of dibenzoate plasticizers and their metabolites. Biochemical Engineering Journal, 70, 35–45. https://doi.org/10.1016/j.bej.2012.09.014 View Source
